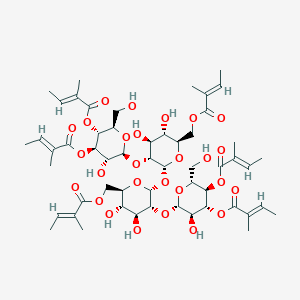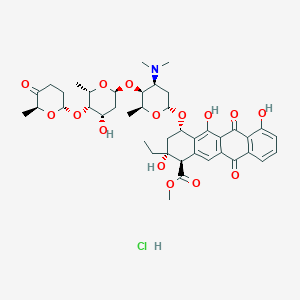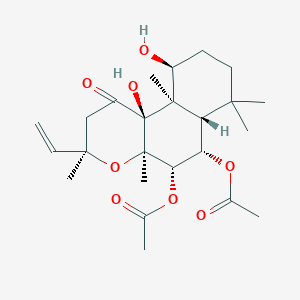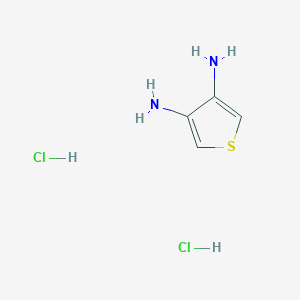
(+/-)-trans-1,2-Bis(chloroacetamido)cyclohexane
Overview
Description
(+/-)-trans-1,2-Bis(chloroacetamido)cyclohexane is a chemical compound with the molecular formula C10H16Cl2N2O2 and a molecular weight of 267.15 g/mol . It is a specialty product often used in proteomics research . The compound is characterized by its solid physical state and solubility in methanol .
Preparation Methods
The synthetic routes for (+/-)-trans-1,2-Bis(chloroacetamido)cyclohexane typically involve the reaction of cyclohexane derivatives with chloroacetyl chloride under controlled conditions . The reaction conditions often require a solvent like methanol and a catalyst to facilitate the reaction. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .
Chemical Reactions Analysis
(+/-)-trans-1,2-Bis(chloroacetamido)cyclohexane undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of chloroacetamido groups.
Oxidation and Reduction:
Common reagents used in these reactions include bases like sodium hydroxide for hydrolysis and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
(+/-)-trans-1,2-Bis(chloroacetamido)cyclohexane has several scientific research applications:
Proteomics Research: It is used as a crosslinker in proteomics to study protein-protein interactions.
Biological Studies: The compound’s ability to form stable crosslinks makes it valuable in studying biological macromolecules.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex chemical entities.
Industrial Applications: The compound’s unique reactivity is leveraged in various industrial processes, including the production of specialized polymers and materials.
Mechanism of Action
The mechanism of action of (+/-)-trans-1,2-Bis(chloroacetamido)cyclohexane involves its ability to form covalent bonds with target molecules. The chloroacetamido groups can react with nucleophilic sites on proteins or other macromolecules, leading to the formation of stable crosslinks . This crosslinking ability is crucial for its applications in proteomics and biological studies .
Comparison with Similar Compounds
(+/-)-trans-1,2-Bis(chloroacetamido)cyclohexane can be compared with other crosslinking agents such as:
Glutaraldehyde: A widely used crosslinker in biological studies, known for its strong crosslinking ability but higher toxicity.
Disuccinimidyl Suberate: Another crosslinker used in proteomics, offering different reactivity and stability profiles.
Bis(sulfosuccinimidyl)suberate: A water-soluble crosslinker with applications similar to those of this compound.
The uniqueness of this compound lies in its specific reactivity and stability, making it suitable for specialized applications in proteomics and industrial processes .
Properties
IUPAC Name |
2-chloro-N-[(1S,2S)-2-[(2-chloroacetyl)amino]cyclohexyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16Cl2N2O2/c11-5-9(15)13-7-3-1-2-4-8(7)14-10(16)6-12/h7-8H,1-6H2,(H,13,15)(H,14,16)/t7-,8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXWRKAARNQHEEG-YUMQZZPRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)NC(=O)CCl)NC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@@H]([C@H](C1)NC(=O)CCl)NC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50566383 | |
| Record name | N,N'-[(1S,2S)-Cyclohexane-1,2-diyl]bis(2-chloroacetamide) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50566383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
150576-46-8 | |
| Record name | N,N'-[(1S,2S)-Cyclohexane-1,2-diyl]bis(2-chloroacetamide) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50566383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![3-Methylbenzo[d]isoxazole](/img/structure/B15219.png)





![[(4E,6Z,8R,9R,10E,12R,13S,14R,16S,17R)-13-Hydroxy-8,14,17-trimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate](/img/structure/B15232.png)



